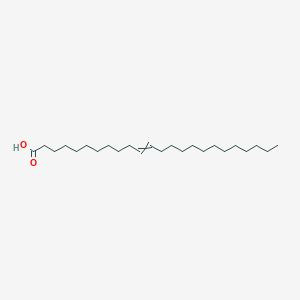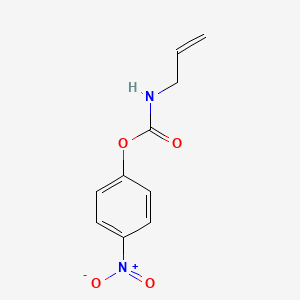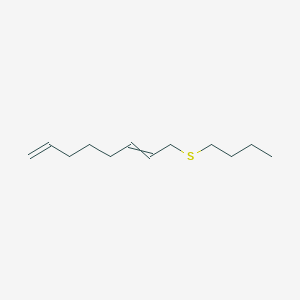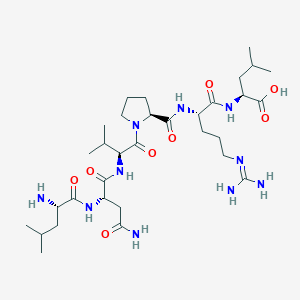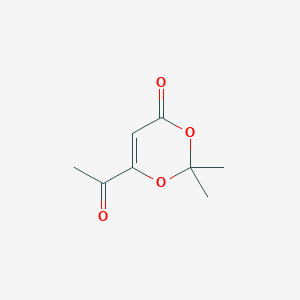
4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals. This particular compound features a chloro substituent at the 4-position and a phenylpropyl group at the 2-position of the benzimidazole ring, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using phenylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenylpropyl group, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Amines or reduced derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for various diseases.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
作用机制
The mechanism of action of 4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole depends on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The chloro and phenylpropyl groups may enhance binding affinity and specificity to the target molecules, influencing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Lacks the chloro substituent and phenylpropyl group, which may result in different biological activities.
4-Chloro-1H-benzimidazole: Contains the chloro group but lacks the phenylpropyl group, leading to variations in chemical reactivity and biological effects.
2-(3-Phenylpropyl)-1H-benzimidazole: Similar structure but without the chloro substituent, affecting its overall properties.
Uniqueness
4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole is unique due to the presence of both the chloro and phenylpropyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent or a versatile intermediate in organic synthesis.
属性
CAS 编号 |
152937-24-1 |
|---|---|
分子式 |
C16H15ClN2 |
分子量 |
270.75 g/mol |
IUPAC 名称 |
4-chloro-2-(3-phenylpropyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2/c17-13-9-5-10-14-16(13)19-15(18-14)11-4-8-12-6-2-1-3-7-12/h1-3,5-7,9-10H,4,8,11H2,(H,18,19) |
InChI 键 |
ICZMYHOUGXQUMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC2=NC3=C(N2)C=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


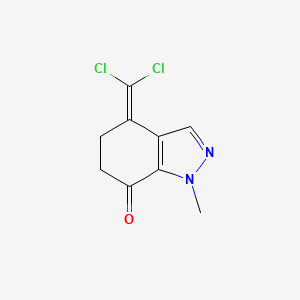

silane](/img/structure/B14264288.png)

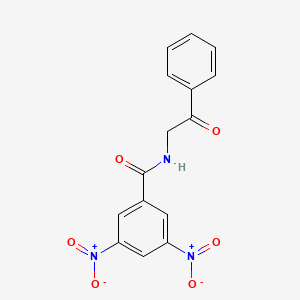
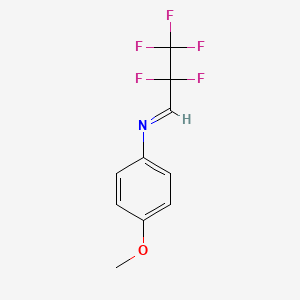
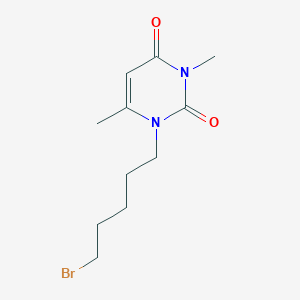
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
